molecular formula C18H13N3O3S B12189423 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide

Cat. No.: B12189423
M. Wt: 351.4 g/mol
InChI Key: FSRFJRJYJJXYJC-UHFFFAOYSA-N
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Description

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both benzothiazole and benzofuran moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzothiazole-2-amine with an appropriate benzofuran derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form for various applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .

Scientific Research Applications

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and benzofuran derivatives, such as:

Uniqueness

What sets N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide apart is its unique combination of benzothiazole and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H13N3O3S/c22-16(21-18-20-12-6-2-4-8-15(12)25-18)10-19-17(23)14-9-11-5-1-3-7-13(11)24-14/h1-9H,10H2,(H,19,23)(H,20,21,22)

InChI Key

FSRFJRJYJJXYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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